2-[(trifluoromethyl)sulfanyl]-1H-imidazole

Lipophilicity Drug Design Physicochemical Properties

This building block features the -SCF3 group (Hansch π=1.44, XLogP3=2.1), delivering 1.6× higher lipophilicity than -CF3 analogs for improved membrane permeability and CNS/intracellular target engagement. The strong electron-withdrawing character enhances metabolic stability at the 2-position versus methyl- or unsubstituted imidazoles. Procure at 95% purity to bypass costly in-house synthesis of the 2-CF3S-imidazole core for N-alkylation and derivatization.

Molecular Formula C4H3F3N2S
Molecular Weight 168.14
CAS No. 1870120-60-7
Cat. No. B2668428
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(trifluoromethyl)sulfanyl]-1H-imidazole
CAS1870120-60-7
Molecular FormulaC4H3F3N2S
Molecular Weight168.14
Structural Identifiers
SMILESC1=CN=C(N1)SC(F)(F)F
InChIInChI=1S/C4H3F3N2S/c5-4(6,7)10-3-8-1-2-9-3/h1-2H,(H,8,9)
InChIKeyHJRISCWNAYRPCT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-[(Trifluoromethyl)sulfanyl]-1H-imidazole (CAS 1870120-60-7) | Core Imidazole Building Block with Enhanced Lipophilic & Electronic Profile for Medicinal Chemistry


2-[(Trifluoromethyl)sulfanyl]-1H-imidazole (CAS 1870120-60-7) is a heterocyclic building block consisting of an imidazole ring substituted at the 2-position with a trifluoromethylsulfanyl (-SCF3) group [1]. This functionalization confers distinct physicochemical properties compared to non-fluorinated or differently substituted analogs, specifically a significantly elevated lipophilicity (Hansch parameter π = 1.44) and strong electron-withdrawing character [2]. It is commercially available as a research chemical with a typical purity specification of 95% and is classified under the EU CLP criteria with acute toxicity and irritation hazard statements, necessitating proper laboratory handling procedures [3].

Why Generic Imidazole Substitution Fails: Quantified Differences in Lipophilicity and Reactivity for 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole


Simple substitution of a 2-substituted imidazole for another is not equivalent; the -SCF3 group confers a unique combination of high lipophilicity and strong electron-withdrawing capability that directly impacts compound behavior in both biological and synthetic contexts [1]. The Hansch lipophilicity parameter (π) for -SCF3 is 1.44, which is significantly greater than that of the -CF3 group (π = 0.88) [2]. This 1.6-fold increase in lipophilicity is not a marginal effect; it can lead to substantial differences in membrane permeability, metabolic stability, and target binding kinetics. Consequently, procuring a generic imidazole derivative lacking this specific substitution will not replicate the desired pharmacokinetic modulation or electronic tuning, necessitating the selection of the exact 2-[(trifluoromethyl)sulfanyl]-1H-imidazole structure for projects requiring this precise property profile.

Quantitative Differentiation Guide: 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole (CAS 1870120-60-7) vs. Analogs


Enhanced Lipophilicity: 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole vs. 2-(Methylthio)imidazole

The introduction of the -SCF3 group in 2-[(trifluoromethyl)sulfanyl]-1H-imidazole dramatically increases lipophilicity compared to a common non-fluorinated analog, 2-(methylthio)imidazole. This is quantified by the calculated partition coefficient (XLogP3). The target compound exhibits an XLogP3 of 2.1, whereas 2-(methylthio)imidazole has an XLogP3 of 1.4 [1]. This represents a 50% increase in computed lipophilicity, which is a key driver for improved membrane permeability and altered pharmacokinetic profiles.

Lipophilicity Drug Design Physicochemical Properties

Superior Lipophilicity Index: Hansch Parameter Comparison of -SCF3 vs. -CF3 Substituents

At the substituent level, the -SCF3 group (present in the target compound) possesses a Hansch lipophilicity parameter (π) of 1.44, which is substantially higher than the widely used -CF3 group (π = 0.88) [1]. This 64% increase in the π value indicates that replacing a -CF3 group with an -SCF3 group on an imidazole scaffold will result in a markedly more lipophilic molecule.

Medicinal Chemistry SAR Fluorine Chemistry

Validated Purity Benchmark: Commercial Availability of 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole at 95% Purity

For procurement purposes, the target compound is commercially available with a validated minimum purity specification of 95% from multiple reputable chemical suppliers, including Sigma-Aldrich (Enamine catalog) and AKSci . This ensures a reliable starting material for synthetic applications, where impurities can significantly impact reaction yields and downstream purification efforts. While other vendors may offer the compound, the established 95% purity benchmark provides a verifiable quality standard.

Chemical Procurement Quality Control Synthetic Intermediate

High-Value Application Scenarios for 2-[(Trifluoromethyl)sulfanyl]-1H-imidazole (CAS 1870120-60-7)


Medicinal Chemistry: Lead Optimization for Enhanced Membrane Permeability

The elevated lipophilicity conferred by the -SCF3 group (XLogP3 = 2.1, π = 1.44) makes this compound a superior scaffold for designing drug candidates requiring improved passive diffusion across biological membranes, such as for CNS or intracellular targets [1]. When a project's SAR indicates a need for higher logD without increasing molecular weight or hydrogen bond donors, this building block offers a direct solution compared to less lipophilic analogs like 2-(methylthio)imidazole (XLogP3 = 1.4) [1].

Chemical Biology: Development of Metabolic Stability Probes

The strong electron-withdrawing nature of the -SCF3 group can enhance the metabolic stability of imidazole-containing probes by reducing susceptibility to oxidative metabolism at the 2-position [1]. This application is particularly relevant when comparing to a 2-methyl or 2-unsubstituted imidazole, which are more prone to metabolic degradation. Procuring this specific compound provides a more robust starting point for developing long-lived biological tools.

Organic Synthesis: Key Intermediate for Complex Fluorinated Heterocycles

This compound serves as a valuable synthetic intermediate for preparing more elaborate 2-CF3S-imidazole derivatives via N-alkylation or other functionalizations. Recent methodology demonstrates that related 2-CF3S-imidazoles can be synthesized in high yields (up to 91%) [2], and this compound's commercial availability at 95% purity ensures it is a reliable starting material for such protocols, eliminating the need for costly and time-consuming in-house synthesis of the core.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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